molecular formula C14H15NO2 B13084960 1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile

1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile

Katalognummer: B13084960
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: NJTZBJVHCPYTRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexane ring, and a nitrile group

Vorbereitungsmethoden

The synthesis of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in active sites . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-oxocyclohexanecarbonitrile: This compound differs by the position of the oxo group, which can lead to different reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-oxocyclopentanecarbonitrile:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-3-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C14H15NO2/c1-17-13-6-4-11(5-7-13)14(10-15)8-2-3-12(16)9-14/h4-7H,2-3,8-9H2,1H3

InChI-Schlüssel

NJTZBJVHCPYTRQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(CCCC(=O)C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.